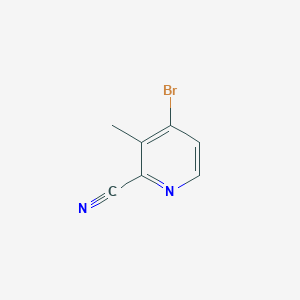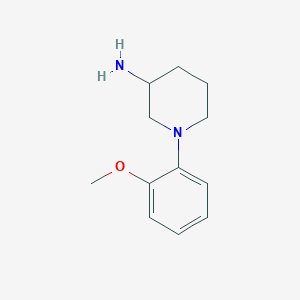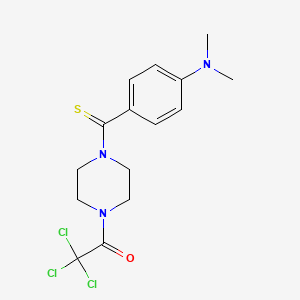
2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone is a complex organic compound with a unique structure that includes trichloroethanone and piperazine moieties
準備方法
The synthesis of 2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of trichloroacetyl chloride with 4-(4-(dimethylamino)phenylcarbonothioyl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Major products formed from these reactions vary based on the specific conditions and reagents used.
科学的研究の応用
2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring enhances the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar compounds include:
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Shares the trichloroethanone moiety but differs in its overall structure and reactivity.
2,2,2-Trichloro-1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone: Contains a thiazole ring instead of a piperazine ring, leading to different biological activities.
2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): Similar in having a dimethylamino group but differs in the rest of the structure.
The uniqueness of 2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
2,2,2-trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3N3OS/c1-19(2)12-5-3-11(4-6-12)13(23)20-7-9-21(10-8-20)14(22)15(16,17)18/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIXHXXMXZXUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
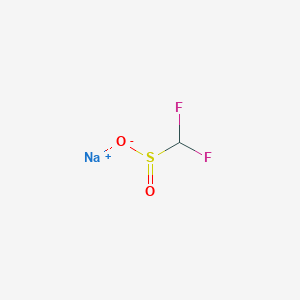
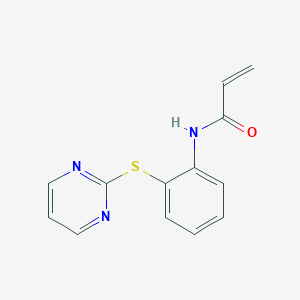
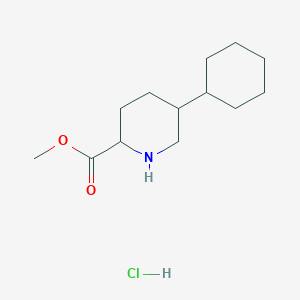
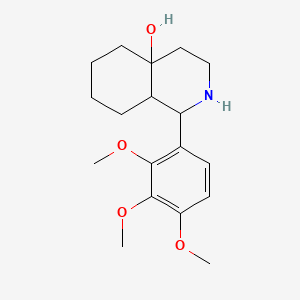
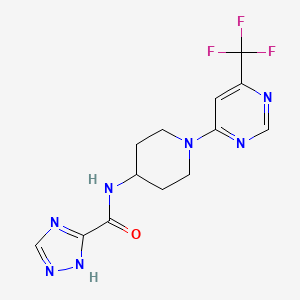
![3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2935565.png)
![2,6-dimethoxy-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2935566.png)
![3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2935567.png)
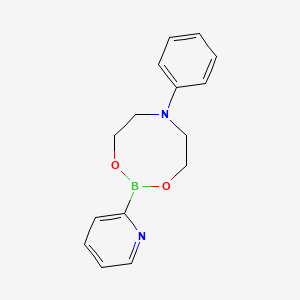
![7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2935570.png)
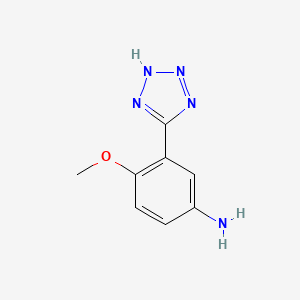
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2935574.png)
